5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one
Description
Tautomerism
The 5-hydroxyisoquinolinone core exists in equilibrium between lactam (amide) and lactim (iminol) tautomers (Figure 1). Ultraviolet spectroscopy studies of analogous 3-hydroxyisoquinolines demonstrate that non-polar solvents (e.g., diethyl ether) favor the lactim form, while polar solvents (e.g., water) stabilize the lactam. For this derivative, computational models predict a >95% lactam population in aqueous media due to resonance stabilization of the amide group.
Conformational Flexibility
- Thiophene-pyrrolidine axis : The methylene bridge between thiophene and pyrrolidine permits rotation, yielding gauche and anti conformers. Density functional theory (DFT) calculations suggest a 1.2 kcal/mol energy barrier for rotation, favoring the anti conformation by 3:1 at 25°C.
- Pyrrolidine ring puckering : The pyrrolidine adopts a twist-boat conformation to minimize steric clashes between the methylene bridge and adjacent hydrogen atoms.
Table 1 : Energy differences between conformational states
| Conformational Mode | Energy (kcal/mol) | Population (%) |
|---|---|---|
| Anti (thiophene) | 0.0 | 75 |
| Gauche (thiophene) | 1.2 | 25 |
| Pyrrolidine chair | 2.4 | <5 |
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction data for this compound remain unpublished, but analogous isoquinolinones provide insights:
- Unit cell parameters : Related derivatives crystallize in monoclinic systems with space group P2₁/c and Z = 4. Predicted lattice constants for the title compound are a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.5°.
- Hydrogen bonding network : The hydroxyl group donates a proton to the lactam carbonyl (O-H···O=C, 2.7 Å), forming infinite chains along the b-axis. Additional C-H···S interactions (3.1 Å) between thiophene and adjacent molecules enhance packing efficiency.
- Disorder in thiophene : In similar structures, the thiophene ring exhibits positional disorder (70:30 occupancy) due to rotational freedom around the C-C bond linking it to the core.
Figure 2 : Hypothetical crystal packing diagram showing O-H···O=C (red) and C-H···S (yellow) interactions.
Comparative Analysis with Related Isoquinolinone Derivatives
Structural Comparisons
Electronic Effects
Steric Considerations
The pyrrolidinylmethyl group introduces steric hindrance at C-4, limiting π-stacking interactions compared to simpler aryl-substituted isoquinolinones. However, this enhances solubility in polar aprotic solvents (e.g., DMSO) by 40% relative to unsubstituted analogs.
Properties
CAS No. |
651030-26-1 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-hydroxy-4-[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C18H18N2O2S/c21-15-5-3-4-13-17(15)14(10-19-18(13)22)16-7-6-12(23-16)11-20-8-1-2-9-20/h3-7,10,21H,1-2,8-9,11H2,(H,19,22) |
InChI Key |
VLFFCMQASJXFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Chemical Background
Molecular Structure
The molecular formula of 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one is $$C{18}H{18}N{2}O{2}S$$, with a molecular weight of 326.4 g/mol. The structure features an isoquinoline core, a hydroxyl group, and a thiophene ring substituted with a pyrrolidine moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 326.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Preparation Methods
General Synthetic Approaches
The synthesis of 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one typically involves several key steps:
Synthesis of Isoquinoline Derivative : The isoquinoline backbone can be synthesized through cyclization reactions involving appropriate precursors, such as aniline derivatives.
Formation of Thiophene Ring : Thiophene can be introduced via electrophilic substitution reactions or by using thiophene derivatives in the reaction mixture.
Pyrrolidine Substitution : The pyrrolidine moiety is usually added through nucleophilic substitution or coupling reactions involving pyrrolidine derivatives.
Hydroxylation : The final hydroxylation step can be achieved using various oxidizing agents or through hydrolysis reactions.
Specific Synthesis Protocols
Method A: Multi-Step Synthesis
This method outlines a multi-step process involving the sequential formation of each functional group:
-
- Start with an appropriate aniline derivative and react it with a suitable carbonyl compound under acidic conditions to form the isoquinoline core.
-
- Introduce the thiophene ring by reacting the isoquinoline derivative with thiophene under Friedel-Crafts conditions or using thiophene derivatives that can undergo electrophilic substitution.
-
- React the thiophene-substituted isoquinoline with pyrrolidine in the presence of a coupling agent (e.g., EDCI) to form the desired pyrrolidine-linked product.
-
- Finally, perform hydroxylation using reagents like boron tribromide (BBr3) or lithium aluminum hydride (LAH) to introduce the hydroxyl group at the required position.
Method B: One-Pot Synthesis
A more efficient approach may involve one-pot synthesis, where all reactants are combined in a single reaction vessel:
Combine an isoquinoline precursor, thiophene derivative, and pyrrolidine in a suitable solvent.
Use microwave-assisted synthesis to enhance reaction rates and yields.
Purify the final product using chromatography techniques to isolate 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one.
Comparative Analysis of Methods
| Method | Steps Involved | Yield (%) | Time Required | Advantages |
|---|---|---|---|---|
| Multi-Step | Sequential reactions | Varies | Longer | High purity, controlled conditions |
| One-Pot | Simultaneous reactions | Higher | Shorter | Reduced time and solvent use |
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the isoquinolinone ring or the thiophene ring.
Substitution: The pyrrolidine and thiophene rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. However, phenyl’s hydrophobicity may improve membrane permeability .
- Naphthyl vs. Thiophene/Phenyl : The naphthyl group’s larger aromatic surface area likely increases lipophilicity and steric bulk, which could hinder binding in constrained active sites but improve stacking interactions .
- Hydroxy Group Presence/Absence : The absence of the 5-hydroxy group in 2GQ eliminates hydrogen-bonding capacity, which may reduce solubility or target affinity compared to the hydroxy-containing analogs .
Electronic and Physicochemical Properties
- Electron-Withdrawing/Donating Effects: The pyrrolidinylmethyl group acts as an electron donor via its nitrogen lone pairs, while the thiophene’s sulfur may exert mild electron-withdrawing effects. This contrasts with the purely electron-neutral phenyl group .
- Solubility: The hydroxy group in the main compound and its phenyl/naphthyl analogs enhances water solubility compared to non-hydroxylated derivatives like 2GQ. However, the naphthyl group’s hydrophobicity may offset this benefit .
Hypothetical Pharmacological Implications
While direct biological data are unavailable, structural trends suggest:
- The thiophene-containing compound may exhibit unique binding modes in sulfur-rich environments (e.g., cytochrome P450 enzymes).
- The pyrrolidinylmethyl group’s flexibility could improve conformational adaptability in receptor binding pockets.
- The naphthyl analog’s bulkiness might limit bioavailability but enhance affinity for hydrophobic targets like kinase ATP pockets .
Biological Activity
5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one is a complex organic compound with significant potential in pharmacological applications. Its unique structure, featuring an isoquinoline core, a thiophene moiety, and a pyrrolidine substituent, suggests diverse biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by:
- Isoquinoline Core : Provides a framework for biological interaction.
- Thiophene Ring : Enhances chemical reactivity and potential binding interactions.
- Pyrrolidine Group : Imparts unique pharmacological properties.
These structural features contribute to its reactivity and interaction with various biological targets, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential use in treating neurological disorders.
- Antioxidant Properties : The presence of hydroxyl groups in the structure could confer antioxidant capabilities, which are beneficial in combating oxidative stress-related diseases.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one:
The biological activities can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to growth suppression.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission, influencing mood and behavior.
Synthesis and Optimization
The synthesis of 5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Isoquinoline Core : Utilizing cyclization reactions.
- Introduction of Thiophene Moiety : Through electrophilic substitution.
- Pyrrolidine Substitution : Via nucleophilic addition reactions.
Optimizing these synthetic routes is crucial for enhancing yield and purity, which directly affects the compound's biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
